4-Chloro-3-fluorobenzenesulfonamide
Overview
Description
4-Chloro-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClFNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a sulfonamide group.
Mechanism of Action
Target of Action
4-Chloro-3-fluorobenzenesulfonamide is a type of sulfonamide, a group of drugs known for their broad-spectrum antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial growth and survival .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the activity of dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the production of bacterial DNA .
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways in bacteria. Folic acid is a cofactor for several enzymes involved in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can lead to impaired DNA replication, transcription, and protein synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it impairs several vital processes in bacteria, including DNA replication, transcription, and protein synthesis . This leads to the death of the bacteria or the inhibition of their growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorobenzenesulfonamide typically involves the sulfonation of 4-chloro-3-fluoroaniline. One common method includes the reaction of 4-chloro-3-fluoroaniline with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use in fluorination reactions.
3-Chloro-4-fluorobenzenesulfonamide: A positional isomer with similar properties.
Uniqueness: 4-Chloro-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-fluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAKLSLWSJYKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294022 | |
Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942035-78-1 | |
Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942035-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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